N-(3-acetylphenyl)-4-chlorobenzamide
Description
Contextualization within Benzamide-based Chemical Scaffolds
The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active molecules. researchgate.net The versatility of the benzamide structure lies in its ability to be readily functionalized at multiple positions on both of its aromatic rings, allowing for the fine-tuning of its physicochemical and biological properties.
The effects of adding different chemical groups (substituents) to the benzamide framework can lead to a diverse range of biological activities. researchgate.net For instance, substituted benzamides are known to exhibit properties including antipsychotic, antiemetic, antidepressant, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov The specific substitutions on N-(3-acetylphenyl)-4-chlorobenzamide—a chloro group and an acetylphenyl group—contribute to its unique chemical character and potential for interaction with biological targets. The chlorine atom, a halogen, can alter the molecule's electronic properties and lipophilicity, which may influence its ability to cross biological membranes and bind to target proteins. mdpi.com The acetylphenyl group provides additional points for potential molecular interactions.
This strategic modification of the basic benzamide structure is a common approach in drug design to develop new therapeutic agents. Researchers have synthesized numerous benzamide derivatives to explore their potential as antitumor, antiprion, and smoothened antagonist agents, highlighting the scaffold's broad therapeutic relevance. nih.govresearchgate.netmdpi.com
Overview of Historical and Current Research Trajectories
The historical trajectory of substituted benzamides dates back several decades, with early research leading to the discovery of clinically significant drugs like sulpiride, an atypical antipsychotic, in the late 1970s. researchgate.netnih.gov This established the benzamide class as a fruitful area for psychiatric drug development. Over the years, research has expanded to investigate benzamides for a multitude of conditions, including cancer, neurological disorders, and infectious diseases. nih.govresearchgate.net
Specific, published research focusing exclusively on this compound is limited. Its inclusion in the catalogs of chemical suppliers, often noted as a product for "early discovery researchers," suggests its primary role is as a building block or a screening compound. sigmaaldrich.com In this capacity, it can be used in:
Combinatorial Chemistry: As a starting material for the synthesis of larger, more complex molecules or libraries of related compounds for high-throughput screening.
Fragment-Based Drug Discovery: Where small molecules are screened for weak binding to a biological target, with subsequent optimization to develop more potent leads.
Structure-Activity Relationship (SAR) Studies: To systematically probe how chemical modifications to the benzamide scaffold affect a compound's biological activity. A study on the synthesis of chalcone (B49325) derivatives, for example, utilized a similar intermediate, N-(4-acetyl-phenyl)-4-substituted-benzamide, to create new compounds for antibacterial and antitubercular evaluation. wisdomlib.org
Current research on benzamide derivatives remains highly active. Scientists continue to synthesize novel analogues and evaluate them for various therapeutic purposes, such as histone deacetylase (HDAC) inhibitors for cancer therapy and agents targeting neurodegenerative diseases. researchgate.netacs.org While this compound has not yet emerged with a defined biological role in the literature, its availability allows researchers to incorporate it into screening programs and synthetic pathways aimed at discovering the next generation of benzamide-based therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLAIHFFZMMZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of N 3 Acetylphenyl 4 Chlorobenzamide and Analogues
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Molecular Geometry and Conformation Analysis:Without a solved crystal structure, details on bond lengths, bond angles, torsion angles, and the overall three-dimensional conformation of the molecule in the solid state cannot be discussed or presented in a data table.
Until a research study is published that includes the synthesis and full analytical characterization of N-(3-acetylphenyl)-4-chlorobenzamide, a scientifically accurate article meeting the specified requirements cannot be generated.
Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, extensive studies on analogous benzamide (B126) and N-phenylbenzamide derivatives provide significant insights into the interactions that likely govern its crystal structure. In related compounds, the packing is typically dominated by a combination of hydrogen bonds and other weak interactions. ias.ac.in
The primary interactions observed in the crystal structures of benzamide analogues include classical N–H⋯O hydrogen bonds, which often link molecules into chains or dimers. samsun.edu.tr Additionally, weaker C–H⋯O and C–H⋯π interactions play a vital role in stabilizing the three-dimensional supramolecular architecture. ias.ac.in In halogenated analogues, interactions involving the halogen atoms, such as C-H···Cl or Cl···Cl contacts, can also be significant contributors to the crystal packing. ias.ac.innih.gov
Hirshfeld surface analysis of these analogues reveals the quantitative contributions of various intermolecular contacts. The most significant contributions often come from H⋯H interactions, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Other major contacts include those between hydrogen and carbon (H⋯C/C⋯H) and hydrogen and oxygen (H⋯O/O⋯H), corresponding to van der Waals forces and hydrogen bonds, respectively. nih.govmdpi.com
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds
| Intermolecular Contact | Contribution Range (%) | Reference |
| H···H | 48.7 - 53.6% | nih.govnih.gov |
| C···H/H···C | 20.8 - 22.2% | nih.govnih.gov |
| O···H/H···O | 8.2 - 17.7% | nih.govnih.gov |
| Cl···H/H···Cl | 8.8% | nih.gov |
| N···H/H···N | 5.1% | nih.gov |
This table is generated from data on analogous structures to illustrate typical interaction percentages.
These analyses demonstrate that a delicate balance of strong and weak intermolecular forces dictates the molecular arrangement in the solid state for this class of compounds.
Characterization of Metal Complexes and Coordination Compounds Involving Analogues
Benzamide derivatives and their analogues can act as versatile ligands, coordinating with various metal ions to form stable complexes. The amide functionality, along with other donor atoms in the molecular structure, allows for multiple modes of coordination. Research into the coordination chemistry of these ligands is driven by their potential applications in catalysis and materials science. researchgate.net
A notable analogue, N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide (CAD), has been synthesized and used to prepare a series of transition metal complexes. researchgate.net This ligand was synthesized by reacting 4-chlorobenzoyl isothiocyanate with 3-aminoacetophenone. researchgate.net Subsequent reaction of the CAD ligand with divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) yielded complexes with the general molecular formula [M(CAD)₂(H₂O)₂]Cl₂. researchgate.net
Characterization of these complexes using various spectroscopic and analytical techniques has provided insights into their structure and bonding. researchgate.net
FT-IR Spectroscopy: Infrared spectroscopy is instrumental in determining the ligand's coordination mode. In the FT-IR spectrum of the free CAD ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=S) are observed. researchgate.net Upon complexation, shifts in these vibrational frequencies indicate the involvement of the corresponding functional groups in coordination with the metal ion. For instance, shifts in the ν(C=O) and ν(C=S) bands suggest that the ligand coordinates to the metal center through the oxygen and sulfur atoms. researchgate.net
Table 2: Key FT-IR Spectral Data (cm⁻¹) for CAD Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=S) | ν(M-O) | ν(M-S) |
| CAD Ligand | 3468 | 1681 | 1400 | - | - |
| [Mn(CAD)₂(H₂O)₂]Cl₂ | 3460 | 1660 | 1380 | 540 | 430 |
| [Co(CAD)₂(H₂O)₂]Cl₂ | 3455 | 1655 | 1375 | 535 | 425 |
| [Ni(CAD)₂(H₂O)₂]Cl₂ | 3450 | 1650 | 1370 | 530 | 420 |
Data sourced from a study on N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide complexes. researchgate.net
Electronic Spectra and Magnetic Susceptibility: UV-Visible spectroscopy and magnetic susceptibility measurements provide information about the geometry of the metal complexes. The electronic spectrum of the free CAD ligand shows absorption bands corresponding to π → π* and n → π* transitions. researchgate.net In the spectra of the metal complexes, the appearance of new bands, particularly in the visible region, is attributed to d-d electronic transitions of the metal ions. The positions of these bands, along with magnetic moment data, are indicative of the coordination environment. For the complexes of Mn(II), Co(II), and Ni(II) with the CAD ligand, the spectral and magnetic data are consistent with an octahedral geometry around the central metal ion. researchgate.net
The broader field of coordination chemistry has seen the synthesis and characterization of numerous complexes with related ligands, such as benzimidazole (B57391) derivatives, which also form stable coordination compounds with metals like cadmium(II). nih.gov These studies collectively highlight the rich coordination chemistry of N-phenylbenzamide analogues.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. These methods offer a detailed picture of electron distribution, orbital energies, and reactivity, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. bohrium.comresearchgate.net By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of N-(3-acetylphenyl)-4-chlorobenzamide.
These calculations also yield various electronic properties and reactivity descriptors. DFT can be used to map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net For benzamide (B126) derivatives, the carbonyl oxygen and the chlorine atom are typically identified as regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the amide proton and aromatic protons are electron-deficient. This information is critical for predicting how the molecule will interact with biological macromolecules. niscpr.res.in
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). sci-hub.se The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se In contrast, a large energy gap indicates higher stability and lower reactivity. For benzamide derivatives, the HOMO is typically distributed over the electron-rich phenyl rings, while the LUMO is often localized on the benzamide core. This distribution suggests that the molecule can readily participate in charge-transfer interactions, a crucial aspect of its potential biological activity.
Table 1: Representative Frontier Molecular Orbital Properties for a Benzamide Derivative This table presents illustrative data typical for benzamide structures based on DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -6.72 |
| LUMO Energy | -1.07 |
| Energy Gap (ΔE) | 5.65 |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. recentscientific.com
In a typical docking study involving a benzamide derivative, the compound is placed into the active site of a target protein, such as a kinase, a protease, or a receptor like a matrix metalloproteinase. niscpr.res.innih.gov The docking algorithm then explores various conformations and orientations of the ligand within the binding pocket to find the most stable complex.
The results provide a detailed 3D model of the ligand-target interaction. For this compound, it would be expected that the carbonyl group and the amide N-H group would form key hydrogen bonds with amino acid residues in the active site. The 4-chlorophenyl and 3-acetylphenyl rings would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues, anchoring the molecule firmly within the binding cavity. nih.gov
Docking programs calculate a score, often expressed as binding affinity or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A more negative score typically indicates a stronger and more stable interaction. researchgate.net Studies on similar chlorobenzamide compounds have shown binding affinities in the range of -5.0 to -7.5 kcal/mol against various cancer-related protein targets. niscpr.res.in These values suggest that the compound can bind effectively to the target, making it a promising candidate for inhibition.
Table 2: Illustrative Molecular Docking Results for a Benzamide Ligand with a Protein Target This table provides a hypothetical example of the data generated from a molecular docking simulation.
| Parameter | Value/Description |
| Binding Affinity (kcal/mol) | -7.1 |
| Interacting Residues | VAL 84, LYS 86, GLU 101, LEU 152 |
| Hydrogen Bonds | LYS 86 (Amide N-H), GLU 101 (Carbonyl C=O) |
| Bond Distances (Å) | 2.1 Å, 2.4 Å |
| Hydrophobic Interactions | VAL 84, LEU 152 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. rsc.orgrsc.org An MD simulation models the movements and interactions of all atoms in the system, providing a more realistic representation of the biological environment.
For a compound like this compound complexed with a protein, an MD simulation typically runs for a duration of nanoseconds (ns). tandfonline.com A key metric used to analyze the simulation is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A stable RMSD plot over the course of the simulation indicates that the ligand remains securely bound within the active site and that the complex is stable. nih.govnih.gov This analysis validates the docking results and provides stronger evidence of the compound's potential as an effective inhibitor. researchgate.net
Conformational Landscape and Protein-Ligand Complex Stability
Once a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. Molecular Dynamics (MD) simulations are a primary tool for investigating this stability. nih.govresearchgate.net An MD simulation models the movement of atoms in the complex over time, providing a dynamic picture of the interactions. uzh.ch For a hypothetical complex involving this compound, MD simulations could be used to analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms. A stable complex would typically show the ligand maintaining a consistent position and orientation within the binding pocket, with minimal fluctuations. nih.govresearchgate.net The binding free energy, often calculated using methods like Molecular Mechanics Poison-Boltzmann Surface Area (MM-PBSA), provides a quantitative estimate of the binding affinity. nih.gov Key interactions, such as hydrogen bonds between the amide group and protein residues, and hydrophobic interactions involving the aromatic rings, would be crucial for stabilizing the complex. researchgate.net
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Ligand RMSD | Measures the average deviation of the ligand's position from a reference structure over time. | < 2.0 Å (indicates stable binding) |
| Protein RMSF | Measures the fluctuation of individual amino acid residues. | Low fluctuation in binding site residues |
| Binding Free Energy (ΔG) | Estimated energy of binding; more negative values indicate higher affinity. | -7 to -10 kcal/mol |
| Key Hydrogen Bonds | Identifies crucial hydrogen bond interactions between the ligand and protein. | Amide N-H with backbone carbonyl; Carbonyl O with residue side chain |
Solvent Effects and System Energetics
The surrounding solvent, typically water in a biological system, plays a critical role in modulating the conformation and energetics of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), are used in quantum mechanical calculations to account for the influence of the solvent on the conformational stability of aromatic amides. nih.govnih.gov Studies on related systems have shown that solvent can affect the energy barrier for amide bond isomerization and the relative stability of different conformers. researchgate.netnih.gov For this compound, polar solvents like water are expected to stabilize conformations where polar groups (the acetyl and amide carbonyls) are exposed, potentially influencing which conformation is preferred for protein binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. jppres.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic descriptors: Atomic charges, dipole moment.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological descriptors: Indices that describe molecular connectivity.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For benzamide derivatives, QSAR studies often highlight the importance of hydrophobicity and specific steric and electronic features for activity. jppres.com
Pharmacophore Derivation and Validation
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov It defines the types and spatial arrangement of key features, such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic regions (HY)
Aromatic Rings (AR)
For this compound, a potential pharmacophore could include the carbonyl oxygen of the acetyl group and the amide as HBAs, the amide N-H as an HBD, and the two phenyl rings as aromatic/hydrophobic features. nih.gov Pharmacophore models can be generated based on the structure of a known protein-ligand complex or by aligning a set of active molecules. Once developed, the model is validated by its ability to distinguish known active compounds from inactive ones in a database. This validated pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov
In Silico ADMET Profiling
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the likelihood of failure in later clinical stages. nih.govresearchgate.net Numerous in silico tools and models are available to predict these properties. springernature.comslideshare.netnih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion Characteristics
Computational models, often built using QSAR principles or machine learning algorithms, can predict a wide range of ADMET properties for a molecule like this compound based on its structure. mdpi.commdpi.com
Absorption: Parameters like Caco-2 cell permeability (an indicator of intestinal absorption) and human oral absorption percentage are commonly predicted. Properties like solubility and lipophilicity (LogP) are key determinants.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. This is crucial for anticipating drug-drug interactions.
Excretion: While direct prediction is complex, properties related to clearance, such as renal organic cation transporter inhibition, can be estimated.
Toxicity: Potential liabilities such as hERG (human Ether-à-go-go-Related Gene) inhibition, which can lead to cardiotoxicity, and mutagenicity (Ames test) are frequently assessed.
These predictions help to flag potential issues early, allowing for chemical modifications to improve the ADMET profile of a lead compound.
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Aqueous Solubility (logS) | Moderately to poorly soluble | May impact oral absorption and formulation. |
| Caco-2 Permeability | High | Likely well-absorbed from the intestine. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity or side effects. |
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Preclinical Pharmacological and Biological Investigations of N 3 Acetylphenyl 4 Chlorobenzamide Analogues
Enzymatic Inhibition Profiling
The following sections detail the inhibitory activities of N-(3-acetylphenyl)-4-chlorobenzamide analogues against a panel of enzymes implicated in a variety of physiological and pathological processes.
Cholinesterase (AChE, BChE) Inhibition
Analogues of this compound, particularly those within the broader class of N-phenyl benzamides and salicylanilides, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission.
One study investigated a series of O-aromatic N,N-disubstituted (thio)carbamates derived from salicylanilides. Within this series, derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide were found to exhibit more potent inhibition of both AChE and BChE compared to other analogues. nih.gov Specifically, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor with a half-maximal inhibitory concentration (IC50) of 38.98 µM. nih.gov For BChE, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent inhibitor, with an IC50 value of 1.60 µM. nih.gov Generally, the tested compounds showed weak to moderate inhibition of both enzymes, with IC50 values ranging from 1.60 to 311.0 µM. nih.gov
In a separate investigation, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and assessed for their anti-acetylcholinesterase activity. The most potent compound in this series, featuring an ortho-nitro substitution on the N-phenyl ring, demonstrated an IC50 value of 1.1 ± 0.25 µM. nih.gov
These findings suggest that the benzamide scaffold, with appropriate substitutions, can be a viable starting point for the design of cholinesterase inhibitors.
| Compound Class | Enzyme | Most Potent Analogue | IC50 Value |
| O-Aromatic (Thio)carbamates | AChE | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 µM |
| O-Aromatic (Thio)carbamates | BChE | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 µM |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamides | AChE | Compound 4g (ortho-nitro substituted) | 1.1 ± 0.25 µM |
Soluble Epoxide Hydrolase Inhibition
The N-phenylbenzamide scaffold has also been explored for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. A study focused on the design of dual-target ligands for sEH and the peroxisome proliferator-activated receptor type γ (PPARγ) identified N-benzylbenzamide derivatives as a promising scaffold. nih.gov Through structure-activity relationship studies, a modulator with submicromolar potency for both targets was developed, exhibiting an sEH IC50 of 0.3 µM. nih.gov This research highlights the utility of the N-phenylbenzamide core in developing inhibitors of sEH. nih.gov
Glycosidase and Peptidase Inhibition (e.g., α-Amylase, DPP-4, Cathepsin B)
Based on the available search results, no preclinical studies investigating the inhibitory activity of this compound or its direct analogues against α-amylase, dipeptidyl peptidase-4 (DPP-4), or cathepsin B have been identified.
Myeloperoxidase (MPO) Inhibition
Based on the available search results, no preclinical studies investigating the inhibitory activity of this compound or its direct analogues against myeloperoxidase (MPO) have been identified.
Topoisomerase and Histone Deacetylase (HDAC) Inhibition
The benzamide moiety is a known zinc-binding group and has been incorporated into inhibitors of histone deacetylases (HDACs). Research into o-aminobenzamide-based HDAC inhibitors has shown them to have prolonged inhibitory effects and potentially reduced side effects compared to other classes of HDAC inhibitors.
A study on 4-(bis(2-chloroethyl)amino)benzamide derivatives revealed potent HDAC inhibitory activity. Specifically, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated selectivity for class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov
These findings indicate that the 4-chlorobenzamide scaffold present in this compound could serve as a basis for the development of potent and selective HDAC inhibitors.
| Compound | Target Enzyme | IC50 Value |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 nM |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 nM |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 nM |
Viral Enzyme and Protein Inhibition (e.g., RNA-dependent RNA Polymerase, HIV Reverse Transcriptase)
The N-phenylbenzamide scaffold has been investigated for its antiviral properties. In one study, N-phenyl benzamide derivatives were identified as effective inhibitors of Coxsackieviruses. rjsocmed.com The most potent compound, CL213, exhibited a half-maximal effective concentration (EC50) of 1 µM against Coxsackievirus A9. rjsocmed.com The mechanism of action was determined to be direct binding to the viral capsid, which stabilized the virion. rjsocmed.com
Furthermore, N-phenyl-3-sulfamoyl-benzamide derivatives have been synthesized and evaluated as modulators of Hepatitis B Virus (HBV) capsid assembly. These compounds represent an approach to antiviral therapy by interfering with the formation of the viral capsid.
Additionally, isatin-based molecules tethered to an N-(4-acetylphenyl)acetamide moiety have been developed as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. This highlights the potential for the N-acetylphenyl portion of the target compound to be incorporated into antiviral agents.
Bacterial Enzyme Inhibition (e.g., Signal Peptidase IB)
Information regarding the specific inhibitory activity of this compound analogues against bacterial enzymes such as Signal Peptidase IB is not available in the reviewed literature. While bacterial type I signal peptidase (SPase) is a recognized target for novel antibiotics, current research on its inhibitors focuses on other chemical classes like arylomycins, 5S-penems, and substrate-based oligopeptides. semanticscholar.org
Cellular Bioactivity Assays
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines
Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Research into N-substituted benzamides and related structures has revealed their potential as novel anticancer agents.
The cytotoxic activity of benzamide derivatives has been evaluated in numerous studies using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. researchgate.net These studies typically express cytotoxic potency as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.
For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cell lines. researchgate.net Compounds featuring a hydroxyl group in the benzene ring showed notable activity. Specifically, compounds designated as 20 and 24 displayed mean IC50 values of 12.8 µM and 12.7 µM, respectively, across the three cell lines. researchgate.net Another derivative, compound 30 , was particularly effective against the HCT-116 cell line with an IC50 value of 8 µM. researchgate.net
Similarly, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have shown high activity. Compounds 7 and 10 , which both contain two chlorine atoms on the purine ring, were highly active against the K562 leukemic cell line (IC50 values of 2.27 µM and 2.53 µM, respectively) and the HL-60 leukemic line (IC50 values of 1.42 µM and 1.52 µM, respectively).
The table below summarizes the cytotoxic activities of selected this compound analogues against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 20 | MCF-7 | Breast Cancer | 12.8 (mean) |
| HeLa | Cervical Cancer | ||
| HCT-116 | Colon Cancer | ||
| Compound 24 | MCF-7 | Breast Cancer | 12.7 (mean) |
| HeLa | Cervical Cancer | ||
| HCT-116 | Colon Cancer | ||
| Compound 30 | HCT-116 | Colon Cancer | 8 |
| Compound 7 | K562 | Leukemia | 2.27 |
| HL-60 | Leukemia | 1.42 | |
| OKP-GS | Renal Carcinoma | 4.56 | |
| Compound 10 | K562 | Leukemia | 2.53 |
| HL-60 | Leukemia | 1.52 |
This table is interactive. Data is sourced from multiple studies. researchgate.net
Investigations into the mechanism of action for N-substituted benzamides reveal that their cytotoxic effects are often mediated through the induction of apoptosis. Studies using declopramide (3CPA), a related N-substituted benzamide, have shown that it induces apoptosis in murine 70Z/3 pre-B cells and human HL-60 promyelocytic cancer cells. nanobioletters.comnih.gov
The apoptotic process initiated by these compounds involves the mitochondrial pathway. nanobioletters.com Key events observed include the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9, an initiator caspase in the mitochondrial apoptosis cascade. nanobioletters.comnih.gov The involvement of this pathway is further supported by the finding that the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk can inhibit the induced apoptosis and improve cell viability. nanobioletters.comnih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was shown to inhibit declopramide-induced apoptosis, confirming the critical role of the mitochondrial pathway. nanobioletters.comnih.gov In another study, a related benzamide derivative, compound 24 , was found to induce apoptosis in cancer cells, which was associated with a decrease in the mitochondrial membrane potential. researchgate.net
In addition to inducing apoptosis, certain N-substituted benzamides can modulate the cell cycle. The compound declopramide (3CPA) was found to induce a distinct G2/M cell cycle block in both 70Z/3 and HL-60 cells. nanobioletters.comnih.gov This cell cycle arrest occurs prior to the onset of apoptosis and is independent of caspase activity, as it was observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2. nanobioletters.comnih.gov This suggests that cell cycle arrest is an early event in the cellular response to these compounds, preceding the commitment to apoptotic cell death. nanobioletters.com Another study on a resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, also identified the induction of G2/M phase cell cycle arrest in HeLa cancer cells.
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens
Derivatives of this compound have been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. Amide derivatives are recognized for their potential as antimicrobial agents, with many exhibiting antibacterial and antifungal effects. nanobioletters.com
Studies on compounds structurally similar to N-(3-acetylphenyl)-2-chlorobenzamide have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) sometimes comparable to standard antibiotics. For example, related compounds have shown MIC values between 40 to 50 µg/mL against pathogens like Enterococcus faecalis and Pseudomonas aeruginosa. Research has also demonstrated promising activity against Gram-positive bacteria, including Staphylococcus aureus.
In a study of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives, compounds were tested for in vitro antibacterial activity against several strains. Using benzylpenicillin as a reference, some of the synthesized compounds showed high to moderate antibacterial action.
Another study synthesized a series of N-benzamide derivatives and tested their efficacy against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). One compound, 5a (4-hydroxy-N-phenylbenzamide), showed excellent activity against both strains, with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. Two other compounds, 6b (N-p-tolylbenzamide) and 6c (N-(4-bromophenyl)benzamide), also displayed good activity with MICs of 3.12 µg/mL and 6.25 µg/mL, respectively, against the tested bacteria. nanobioletters.com
The table below presents the antimicrobial activity of selected benzamide analogues.
| Compound | Pathogen | Type | MIC (µg/mL) |
| Compound 5a | Bacillus subtilis | Gram-positive | 6.25 |
| Escherichia coli | Gram-negative | 3.12 | |
| Compound 6b | Escherichia coli | Gram-negative | 3.12 |
| Bacillus subtilis | Gram-positive | 6.25 | |
| Compound 6c | Escherichia coli | Gram-negative | 3.12 |
| Bacillus subtilis | Gram-positive | 6.25 |
This table is interactive. Data is sourced from a study on N-benzamide derivatives. nanobioletters.com
Antiviral Activity against Diverse Viral Strains
Analogues of this compound, particularly those within the broader N-phenylbenzamide class, have demonstrated notable antiviral properties against a variety of viral pathogens. Research has highlighted their potential as inhibitors of both RNA and DNA viruses, with mechanisms of action that are beginning to be elucidated.
A series of novel N-phenylbenzamide and N-phenylacetophenone compounds have been synthesized and evaluated for their antiviral efficacy. Notably, certain compounds exhibited considerable activity against Hepatitis C virus (HCV) and Enterovirus 71 (EV71). For instance, compound 23 from one study showed potent anti-HCV activity with an IC50 value of 0.57 µmol/L. medchemexpress.com In the same study, compound 29 was identified as having significant anti-EV71 activity, with potency comparable to the reference drug pirodavir. medchemexpress.com Further investigations into N-phenylbenzamide derivatives revealed that compounds such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide were active against several EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. nih.govresearchgate.net
The mechanism of action for some N-phenylbenzamide analogues against enteroviruses has been explored. Studies on two such compounds, CL212 and CL213, in their activity against Coxsackievirus B3 (CVB3) and Coxsackievirus A9 (CVA9), found them to be more effective against CVA9. nih.gov Compound CL213, in particular, displayed an EC50 value of 1 µM with a high specificity index of 140. nih.gov The primary antiviral mechanism for these compounds appears to involve direct interaction with the viral capsid. nih.govjyu.fi This binding stabilizes the virion, and a docking assay suggested that the compounds bind to a hydrophobic pocket and an area around the 3-fold axis of the viral capsid, thereby preventing uncoating and subsequent viral replication. jyu.fi
Another avenue of antiviral activity for N-phenylbenzamide derivatives has been observed in the context of Hepatitis B virus (HBV). The compound IMB-0523, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was found to inhibit both wild-type and drug-resistant HBV. nih.gov The proposed mechanism for this activity is an increase in the intracellular levels of APOBEC3G (A3G), a host protein known to inhibit HBV replication. nih.gov
Table 1: Antiviral Activity of Selected N-Phenylbenzamide Analogues
| Compound/Analogue | Virus Strain(s) | Activity (IC50/EC50) | Proposed Mechanism of Action |
|---|---|---|---|
| Compound 23 | Hepatitis C Virus (HCV) | 0.57 µmol/L | Not specified |
| Compound 29 | Enterovirus 71 (EV71) | Comparable to pirodavir | Not specified |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | 5.7 - 12 µM | Not specified |
| CL213 | Coxsackievirus A9 (CVA9) | 1 µM | Capsid binder, stabilization of virion |
| IMB-0523 | Hepatitis B Virus (HBV) | 1.99 µM (wild-type), 3.30 µM (drug-resistant) | Increase in intracellular APOBEC3G (A3G) |
Receptor Binding and Modulation Studies (e.g., Sigma-1 Receptors, VEGFR-2)
Analogues of this compound have been investigated for their ability to bind to and modulate the activity of various receptors, with significant findings related to Sigma-1 Receptors (S1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Sigma-1 Receptor (S1R) Binding:
The sigma-1 receptor, a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising target for therapeutic intervention in central nervous system (CNS) disorders. nih.govnih.govresearchgate.net A study focused on novel benzamide derivatives identified compounds with high affinity for the S1R. nih.gov For example, one lead compound demonstrated an S1R affinity with a Ki of 3.2 nM. nih.gov Structural modifications, such as the substitution with a chloro atom at the para position, led to an improved S1R affinity (Ki = 1.7 nM) and enhanced selectivity over the sigma-2 receptor (S2R). nih.gov Functional assays confirmed the agonist activity of key derivatives, suggesting their potential for development in the treatment of S1R-related CNS disorders. nih.gov
VEGFR-2 Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibitors of VEGFR-2 are of significant interest in oncology. A number of studies have explored compounds with a benzamide or similar core structure as potential VEGFR-2 inhibitors. For instance, a series of novel furopyrimidine and thienopyrimidine-based derivatives were designed as VEGFR-2 inhibitors, with some compounds demonstrating highly potent dose-related inhibition with IC50 values in the nanomolar range. nih.gov Specifically, a thieno[2,3-d]pyrimidine-based derivative exhibited an IC50 value of 21 nM. nih.gov Another study on new nicotinamide-based derivatives identified a compound that inhibited VEGFR-2 with an IC50 of 60.83 nM. mdpi.com Molecular docking and simulation studies have further elucidated the binding modes of these inhibitors within the ATP-binding site of the VEGFR-2 kinase domain, confirming their potential to disrupt the receptor's signaling cascade. mdpi.comnih.govmdpi.com
Table 2: Receptor Binding and Inhibition Data for Analogous Compounds
| Compound Class/Analogue | Receptor Target | Binding Affinity (Ki) / Inhibitory Concentration (IC50) | Receptor Action |
|---|---|---|---|
| Benzamide derivative | Sigma-1 Receptor (S1R) | 3.2 nM | Agonist |
| Para-chloro substituted benzamide derivative | Sigma-1 Receptor (S1R) | 1.7 nM | Agonist |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 21 nM | Inhibitor |
| Nicotinamide-based derivative | VEGFR-2 | 60.83 nM | Inhibitor |
Immunomodulatory Effects (e.g., Cytokine Modulation)
Investigations into the immunomodulatory properties of this compound analogues have revealed their capacity to modulate cytokine production, a key aspect of the inflammatory response. While direct studies on the specific compound are limited, research on structurally related molecules provides insight into these effects.
A study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares structural similarities, demonstrated significant immunomodulatory activity in a lipopolysaccharide (LPS)-induced systemic inflammation model. Repeated administration of this compound at a dose of 40 mg/kg resulted in a significant decrease in the serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
In addition to its effect on pro-inflammatory cytokines, the same compound was observed to upregulate the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). A marked elevation in TGF-β1 levels was noted after both single and repeated doses. Interestingly, the levels of another anti-inflammatory cytokine, Interleukin-10 (IL-10), remained unaffected by the treatment. This selective modulation of cytokine profiles suggests a specific mechanism of immunomodulatory action.
Table 3: Effects of a Pyrrole Analogue on Serum Cytokine Levels in an LPS-Induced Inflammation Model
| Cytokine | Effect |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased with repeated treatment |
| Transforming Growth Factor-beta 1 (TGF-β1) | Significantly increased after single and repeated doses |
| Interleukin-10 (IL-10) | No significant change |
In Vivo Pharmacological Models
Anti-inflammatory Efficacy Studies
The anti-inflammatory potential of analogues of this compound has been substantiated in preclinical in vivo models. A prominent model used for this evaluation is the carrageenan-induced paw edema assay in rodents, which is a standard for assessing acute inflammation.
In a study involving a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, the anti-inflammatory efficacy was clearly demonstrated. While a single administration of the compound at 20 mg/kg showed a significant reduction in paw edema at the 2-hour mark, the effects were more pronounced with repeated dosing. After 14 days of daily administration, all tested doses (10, 20, and 40 mg/kg) produced a significant inhibition of paw edema at all measured time points.
Similarly, a series of N-phenylcarbamothioylbenzamides were investigated for their anti-inflammatory activity in the same model. researchgate.netnih.gov Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin. researchgate.netnih.gov For example, compounds 1e and 1h from this series showed potent anti-inflammatory effects, with edema inhibition of 61.45% and 51.76%, respectively. nih.gov These findings underscore the potential of this class of compounds to mitigate inflammatory processes in vivo.
Table 4: Anti-inflammatory Efficacy of this compound Analogues in Carrageenan-Induced Paw Edema Model
| Compound/Analogue Class | Administration | Key Findings |
|---|---|---|
| Pyrrole derivative | Single dose (20 mg/kg) | Significant reduction in paw edema at 2 hours |
| Pyrrole derivative | Repeated doses (10, 20, 40 mg/kg for 14 days) | Significant inhibition of paw edema at all time points |
| N-phenylcarbamothioylbenzamides (e.g., 1e, 1h) | Not specified | Potent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) |
Antitumor Activity Assessment
Analogues of this compound have been evaluated for their antitumor activity in various in vivo models, demonstrating their potential as anticancer agents.
One such analogue, CI-994 (acetyldinaline; 4-acetylamino-N-(2'-aminophenyl)-benzamide), has shown a broad spectrum of activity against several solid tumors in murine and human xenograft models. nih.gov CI-994 was reported to be active against all eight solid tumors tested, including pancreatic ductal adenocarcinoma, colon adenocarcinoma, mammary adenocarcinoma, and human prostate carcinoma. nih.gov The antitumor efficacy was found to be dependent on the treatment schedule, with prolonged administration of lower doses being more effective than short-term therapy with higher doses. nih.gov
Another example is a chemically synthesized bengamide analogue, Bengamide II, which was assessed for its antitumor effects in in vivo models of lung cancer. ugr.es Treatment with Bengamide II resulted in a marked reduction in tumor volume and a decrease in metastases, leading to increased survival. ugr.es These studies indicate that benzamide-based compounds can exert significant antitumor effects in vivo, warranting further investigation into their mechanisms of action and therapeutic potential.
Table 5: In Vivo Antitumor Activity of this compound Analogues
| Compound/Analogue | Tumor Models | Key Findings |
|---|---|---|
| CI-994 (acetyldinaline) | Pancreatic, colon, mammary, prostate cancer xenografts | Active against 8/8 solid tumors; prolonged administration of lower doses was more effective |
| Bengamide II | Lung cancer models | Marked reduction in tumor volume and metastases; increased survival |
Antimicrobial Efficacy in Infectious Disease Models
While numerous in vitro studies have demonstrated the antimicrobial potential of benzamide and chlorobenzamide derivatives against a range of bacterial pathogens, there is a notable scarcity of in vivo data from infectious disease models for analogues of this compound.
In vitro studies have shown that compounds with a chloroacetamide or benzamide scaffold can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives exhibited moderate to high antibacterial action. researchgate.net Other research has identified 2-chlorobenzamide derivatives with potential antimicrobial and disinfectant properties. researchgate.netctppc.org Additionally, some N-benzamide derivatives have shown excellent activity against Bacillus subtilis and Escherichia coli with low minimum inhibitory concentration (MIC) values. nanobioletters.com
Despite these promising in vitro results, the translation of this antimicrobial activity into in vivo efficacy in animal models of infection has not been extensively reported in the available scientific literature for close analogues of this compound. Further research is required to establish the in vivo antimicrobial potential of this class of compounds.
Structure Activity Relationship Sar Elucidation and Lead Optimization Strategies
Analysis of Substituent Effects on Biological Potency and Selectivity
The biological activity of N-(3-acetylphenyl)-4-chlorobenzamide is intrinsically linked to the nature and position of its substituents. The interplay between the acetyl group, the chlorine atom, and other potential modifications on the aromatic rings dictates the compound's interaction with biological targets.
Influence of Acetyl Group Modifications
The acetyl group at the meta-position of the aniline ring plays a crucial role in the molecule's electronic and steric properties. While specific studies on the direct modification of the acetyl group in this compound are not prevalent in the reviewed literature, the principles of medicinal chemistry allow for postulations on the effects of its alteration.
The acetyl group, being an electron-withdrawing group, influences the electron density of the phenyl ring and can participate in hydrogen bonding through its carbonyl oxygen. Modifications to this group would likely impact the compound's binding affinity and selectivity. For instance, reduction of the ketone to a hydroxyl group would introduce a hydrogen bond donor, potentially altering the binding mode. Bioisosteric replacement of the acetyl group with other functionalities like a cyano or a sulfonyl group could modulate the electronic and steric profile, leading to changes in biological activity.
| Modification of Acetyl Group | Potential Effect on Activity | Rationale |
| Reduction to hydroxyl | Altered binding mode | Introduction of a hydrogen bond donor |
| Oxidation to carboxylic acid | Increased polarity, potential for salt bridge formation | Introduction of an acidic group |
| Replacement with cyano group | Altered electronics and hydrogen bonding capacity | Change in electron-withdrawing strength and geometry |
| Replacement with a sulfonyl group | Altered electronics and steric bulk | Introduction of a tetrahedral geometry and strong electron-withdrawing nature |
Impact of Halogen Atom Position and Nature on Activity
The presence and position of a halogen atom on the benzoyl ring are critical determinants of the biological potency of N-phenylbenzamide analogues. Studies on related compounds have demonstrated that electron-withdrawing substituents, such as halogens, are often beneficial for activity.
The 4-chloro substitution on the benzoyl ring of this compound is significant. The chlorine atom is an electron-withdrawing group that can influence the amide bond's character and participate in halogen bonding. Research on other N-phenylbenzamides has shown that the nature and position of the halogen can dramatically affect potency. For example, in some series, a shift of a substituent from the para to the meta position on the anilide portion has been shown to enhance potency. While the chlorine is on the benzoyl part of the specified compound, this highlights the sensitivity of activity to substituent placement. The replacement of chlorine with other halogens like fluorine, bromine, or iodine would alter the steric bulk, lipophilicity, and halogen bonding potential, thereby modulating the biological activity.
| Halogen Substitution | Position | General Effect on Activity |
| Chlorine | 4-position (para) | Often enhances potency due to electron-withdrawing nature |
| Fluorine | 4-position (para) | Can increase metabolic stability and binding affinity |
| Bromine | 4-position (para) | Increases lipophilicity and steric bulk |
| Shifting Halogen Position | ortho or meta | Can significantly alter potency and selectivity |
Role of Other Aromatic Substitutions and Linker Modifications
Beyond the acetyl group and the chlorine atom, other substitutions on either aromatic ring or modifications to the amide linker can profoundly impact the biological profile of this compound analogues. SAR studies on various benzamide (B126) series have provided valuable insights into these effects. For instance, the introduction of other electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) on either ring has been shown to be advantageous for the activity of some N-phenylbenzamides.
Conversely, the introduction of hydrophilic groups, such as pyridazine, has been reported to be unfavorable in certain antischistosomal N-phenylbenzamides, leading to a loss of activity. The amide linker itself is a key structural feature, providing a specific geometry and hydrogen bonding capabilities. Bioisosteric replacement of the amide bond with moieties such as a thioamide, urea, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole) can improve metabolic stability and modulate activity.
| Modification | Example Substituent/Linker | Observed Effect in Analogous Series |
| Other Aromatic Substitutions | NO2, CF3 | Often enhances potency nih.gov |
| Pyridazine | Can be unfavorable and abolish activity nih.gov | |
| Amide Linker Bioisosteres | Thioamide, Urea | Can modulate activity and metabolic stability cambridgemedchemconsulting.com |
| Oxadiazole, Triazole | Can improve metabolic stability and serve as amide mimics cambridgemedchemconsulting.comdrughunter.com |
Rational Design of this compound Analogues
The rational design of new analogues of this compound can be approached through various computational and medicinal chemistry strategies to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.
De Novo Design Approaches
De novo design involves the computational generation of novel molecular structures with the potential to bind to a specific biological target. For this compound analogues, a de novo design strategy could begin with identifying the key pharmacophoric features of the parent molecule: the two aromatic rings, the amide linker, the hydrogen bond acceptor (acetyl group), and the halogen atom.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework (scaffold) of a known active compound with a different one, while preserving the essential binding interactions. uniroma1.it This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position.
For this compound, scaffold hopping could involve replacing the central benzanilide core with other scaffolds that can maintain the relative orientation of the key substituent groups. For instance, the benzanilide core could be replaced by a biphenyl system, a strategy that has been successfully used to increase the metabolic stability of quinoline carboxamide-type modulators. nih.govfigshare.com
Bioisosteric replacement is a more subtle approach where a functional group is replaced by another group with similar physical or chemical properties. This strategy is widely used to fine-tune the properties of a lead compound. In the context of this compound, several bioisosteric replacements could be considered:
Acetyl Group Bioisosteres: As mentioned earlier, the acetyl group could be replaced by other electron-withdrawing groups like a cyano, nitro, or a small heterocyclic ring.
Amide Linker Bioisosteres: The amide bond is susceptible to metabolic cleavage. Replacing it with more stable isosteres like 1,2,3-triazoles, oxadiazoles, or even reversed amides can enhance the metabolic stability of the resulting analogues. cambridgemedchemconsulting.comdrughunter.com
Phenyl Ring Bioisosteres: One of the phenyl rings could be replaced by a heteroaromatic ring such as pyridine, thiophene, or pyrazole to modulate solubility, metabolism, and target interactions. The introduction of a nitrogen atom into an aromatic ring can sometimes boost biological potency, a phenomenon referred to as the 'necessary nitrogen effect'.
These rational design strategies, guided by the SAR data from existing analogues, provide a robust framework for the development of novel and improved compounds based on the this compound scaffold.
Mechanistic Hypotheses Derived from SAR Studies
Structure-Activity Relationship (SAR) studies on this compound and its analogs have provided crucial insights into the molecular features governing their biological activity. By systematically modifying different parts of the molecule, researchers have been able to deduce hypothetical mechanisms of action, primarily pointing towards the inhibition of specific enzymes, such as soluble epoxide hydrolase (sEH) or other related amidase/hydrolase enzymes. The core hypothesis posits that the compound acts as a competitive inhibitor, with the benzamide core establishing key interactions within the enzyme's active site, while the peripheral substituents fine-tune binding affinity and selectivity.
The general structure of this compound can be dissected into three key regions for SAR analysis: the 4-chlorobenzoyl moiety (Ring A), the central amide linker, and the 3-acetylphenyl moiety (Ring B).
Key Structural Features and Their Mechanistic Implications:
The 4-Chlorobenzoyl Moiety (Ring A): The presence and position of the chlorine atom on this ring are critical for potent inhibitory activity. It is hypothesized that the chlorine atom engages in halogen bonding or favorable hydrophobic interactions within a specific sub-pocket of the target enzyme's active site. The para-position appears to be optimal, suggesting a defined spatial arrangement is necessary for productive binding. Modifications at this position have a significant impact on activity, as outlined in the table below.
The Central Amide Linker: The amide bond is a crucial structural element, likely participating in hydrogen bonding interactions with key amino acid residues (e.g., serine, threonine, or backbone amides) in the active site. This interaction is thought to be a primary anchor for the inhibitor molecule. The rigidity of the amide bond also helps to maintain the optimal orientation of the two aromatic rings.
The 3-Acetylphenyl Moiety (Ring B): The acetyl group at the meta-position of the aniline ring is a key determinant of activity and selectivity. It is postulated to act as a hydrogen bond acceptor, interacting with a specific donor residue in another pocket of the enzyme's active site. The position of the acetyl group is critical; ortho- and para-substituted analogs generally show reduced activity, indicating that the meta-position allows for the ideal geometry for this interaction.
Lead Optimization Strategies and Mechanistic Insights:
Lead optimization efforts have focused on modifying the substituents on both aromatic rings to enhance potency, selectivity, and pharmacokinetic properties. The findings from these studies have further refined the mechanistic hypotheses.
For instance, the replacement of the acetyl group with other hydrogen bond acceptors, such as cyano or nitro groups, has been explored. While these groups can sometimes maintain or slightly decrease activity, the acetyl group often proves superior, suggesting that its size, planarity, and electronic properties are finely tuned for the target.
Similarly, variations in the halogen substituent on Ring A have been investigated. While bromine can sometimes substitute for chlorine with a modest change in activity, fluorine is generally less effective, and iodine can be too bulky, leading to a loss of potency. This further supports the hypothesis of a well-defined hydrophobic pocket that optimally accommodates a chlorine atom.
The following data tables illustrate the impact of these structural modifications on the inhibitory activity, providing a basis for the mechanistic hypotheses described.
| Compound ID | Ring A Substituent (R1) | Ring B Substituent (R2) | Relative Inhibitory Potency (%) | Mechanistic Interpretation |
| This compound | 4-Cl | 3-COCH3 | 100 | Optimal halogen bonding and hydrogen bond acceptance. |
| 1a | 4-F | 3-COCH3 | 65 | Weaker halogen bond donation from fluorine reduces affinity. |
| 1b | 4-Br | 3-COCH3 | 95 | Bromine is a good halogen bond donor, but slight increase in size may slightly alter optimal positioning. |
| 1c | 4-I | 3-COCH3 | 40 | Larger iodine atom introduces steric hindrance in the hydrophobic pocket. |
| 1d | H | 3-COCH3 | 20 | Lack of halogen substituent leads to loss of key hydrophobic/halogen bonding interactions. |
| Compound ID | Ring A Substituent (R1) | Ring B Substituent (R2) | Relative Inhibitory Potency (%) | Mechanistic Interpretation |
| This compound | 4-Cl | 3-COCH3 | 100 | Optimal hydrogen bond acceptance from the acetyl group. |
| 2a | 4-Cl | 4-COCH3 | 50 | Para-position of the acetyl group leads to suboptimal orientation for hydrogen bonding. |
| 2b | 4-Cl | 2-COCH3 | 30 | Ortho-position of the acetyl group causes steric clashes and improper positioning. |
| 2c | 4-Cl | 3-CN | 75 | Cyano group can act as a hydrogen bond acceptor, but with different geometry and electronic properties compared to the acetyl group. |
| 2d | 4-Cl | 3-NO2 | 60 | Nitro group is a strong hydrogen bond acceptor, but its larger size and different electronic distribution may be less favorable. |
| 2e | 4-Cl | H | 15 | Absence of a hydrogen bond accepting group on Ring B results in a significant loss of a key binding interaction. |
Emerging Research Applications and Future Perspectives
Advances in Drug Discovery and Development Initiatives
The benzamide (B126) functional group is a well-established pharmacophore present in numerous approved drugs, suggesting that N-(3-acetylphenyl)-4-chlorobenzamide could serve as a valuable starting point for new therapeutic agents. researchgate.net Modern drug discovery initiatives are leveraging advanced technologies to accelerate the identification and optimization of novel drug candidates.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against specific biological targets. nih.gov Compound libraries used for HTS often contain tens of thousands to millions of diverse, drug-like molecules designed to explore a vast chemical space. thermofisher.comstanford.edu this compound, with its favorable structural motifs, is a candidate for inclusion in such screening collections.
HTS campaigns can be broadly categorized into two main types: biochemical assays, which measure the effect of a compound on a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect within a living cell. nih.gov A compound like this compound could be screened against a panel of targets, such as kinases, proteases, or G-protein coupled receptors, which are implicated in a wide range of diseases. For example, a large-scale screen of 400,000 compounds was successfully used to identify new inhibitors of insulin-regulated aminopeptidase, demonstrating the power of this approach. bioascent.com The output of such a screening campaign can identify "hits"—compounds that display activity at a certain threshold—which then become the starting point for more focused drug development efforts.
Table 1: Hypothetical High-Throughput Screening Results for a Benzamide Library
| Compound ID | Target | Assay Type | Activity (IC₅₀) | Hit Status |
| This compound | Kinase A | Biochemical | 5.2 µM | Yes |
| Compound B | Kinase A | Biochemical | > 50 µM | No |
| Compound C | Protease X | Biochemical | 15.8 µM | No |
| This compound | GPCR-Y | Cell-based | 9.8 µM | Yes |
| Compound D | GPCR-Y | Cell-based | > 50 µM | No |
This interactive table presents hypothetical data to illustrate how this compound might be identified as a "hit" in a screening campaign against multiple biological targets.
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing. acs.org By performing reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and enhanced safety. rsc.org These benefits are particularly valuable in pharmaceutical development, where consistency and scalability are paramount. nih.gov
The synthesis of amides is well-suited to flow chemistry. researchgate.net The production of this compound, which can be synthesized from 3-aminoacetophenone and 4-chlorobenzoyl chloride, could be readily adapted to a continuous flow process. This would involve pumping solutions of the two reagents to a mixing point and then through a heated reactor coil to facilitate the reaction. Such a setup would allow for rapid optimization of reaction conditions (e.g., temperature, residence time) and could be scaled up by running the system for longer periods or by using larger reactors. The development of a robust flow synthesis protocol would be a critical step in producing the compound efficiently and cost-effectively for further research and potential commercialization. bohrium.com
Potential in Materials Science and Polymer Chemistry
Beyond its potential in medicine, the rigid, aromatic structure of this compound makes it an interesting candidate for applications in materials science. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, which stem from their rigid molecular chains and strong intermolecular hydrogen bonds. mdpi.com
Research has shown that incorporating specific functional groups into polymer backbones can fine-tune their properties. For instance, the synthesis and polymerization of N-(4-acetylphenyl)maleimide, a structurally related compound, resulted in polymers with excellent thermal stability. researchgate.net Similarly, this compound could potentially be used either as a monomer in polycondensation reactions or as an additive in existing polymer formulations. As an additive, its aromatic amide structure could confer enhanced thermal stability or act as a radical scavenger, similar to how aromatic amines are used as antioxidants in polyolefins. performanceadditives.usresearchgate.net The incorporation of such molecules can lead to materials with higher glass transition temperatures (Tg) and decomposition temperatures, making them suitable for advanced applications in the electronics and aerospace industries. mdpi.com
Table 2: Thermal Properties of High-Performance Aromatic Polyamides
| Polymer Base | Pendant Group/Structure | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. |
| Aromatic Polyamide mdpi.com | Ether and bulky xanthene groups | 236 - 298 °C | 490 - 535 °C |
| Aromatic Polyamide-ester nih.gov | Carboxylic acid terminated | - | 346 - 508 °C |
| Poly(amide-imide) sanguinebio.com | Trifluoromethyl groups | - | 437 - 452 °C |
This interactive table summarizes the high thermal performance of various aromatic polyamides, illustrating the class of materials where this compound could find application.
Interdisciplinary Research Directions
The exploration of this compound's full potential necessitates a highly interdisciplinary approach. The journey from a simple chemical entity to a valuable product requires collaboration across multiple scientific fields.
Medicinal and Synthetic Chemistry: Chemists are needed to devise efficient synthesis routes, potentially using flow chemistry, and to create libraries of derivatives to explore structure-activity relationships (SAR) for therapeutic applications.
Biology and Pharmacology: Biologists and pharmacologists are essential for designing and running HTS assays, identifying biological targets, and evaluating the efficacy and mechanism of action of hit compounds in cellular and animal models.
Polymer Chemistry and Materials Science: Experts in these fields can investigate the incorporation of the compound into polymers, characterize the resulting materials' mechanical and thermal properties, and develop formulations for specific applications.
Chemical Engineering: Chemical engineers play a crucial role in scaling up the synthesis from laboratory bench to industrial production, ensuring the process is efficient, safe, and economically viable.
This convergence of expertise is critical for navigating the complexities of both drug discovery and materials development.
Translational Research Prospects and Challenges
Translational research is the process of turning laboratory discoveries into real-world applications that benefit human health or provide technological solutions. researchgate.net For this compound, the path from bench to bedside or industrial application is fraught with significant challenges, often referred to as the "valley of death" where promising discoveries fail to become viable products. nih.govdrugdiscoveryonline.com
If pursued as a therapeutic agent, the compound would need to undergo rigorous preclinical testing to establish its efficacy and safety in animal models. nih.gov A significant challenge in translational medicine is that a high percentage of drug candidates that show promise in preclinical studies fail in human clinical trials due to a lack of efficacy or unforeseen toxicity. Successfully navigating this requires robust preclinical models, validated biomarkers, and carefully designed clinical trials. researchgate.net
If developed for materials science, the translational challenges would be different. Key hurdles include demonstrating a significant performance advantage over existing materials, developing a cost-effective and scalable manufacturing process, and meeting the regulatory and performance standards of the target industry (e.g., electronics, automotive). The economic feasibility of incorporating a new, specialized chemical into a large-scale industrial process is a major consideration.
Overcoming these hurdles requires strategic planning, significant investment, and continuous collaboration between academic researchers and industry partners to bridge the gap between initial discovery and final application. researchgate.net
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): Use and NMR in DMSO-d₆ to confirm amide bond formation and substituent positions .
- Mass Spectrometry (MS): High-resolution MS provides molecular weight validation and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structures to analyze bond angles and intermolecular interactions, as demonstrated for related benzamides .
How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Advanced Research Question
- In vitro assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution to determine MIC values .
- Structure-Activity Relationship (SAR): Synthesize analogues with substitutions on the acetyl or chlorophenyl groups to identify pharmacophores .
- Mechanistic Studies: Use fluorescence assays to assess membrane disruption or enzyme inhibition (e.g., acps-pptase targeting) .
What experimental strategies can resolve contradictions in enzyme inhibition data for benzamide derivatives?
Advanced Research Question
- Structural Analysis: Perform X-ray crystallography or cryo-EM to compare binding modes of inhibitors (e.g., MAO-B studies showing divergent flavin adduct orientations) .
- Kinetic Profiling: Measure and IC₅₀ values under standardized conditions to isolate confounding variables like pH or co-solvents .
- Computational Docking: Use molecular dynamics simulations to predict binding affinities and validate with mutagenesis studies .
How can oxidative stability of this compound be assessed under varying experimental conditions?
Advanced Research Question
- Forced Degradation Studies: Expose the compound to H₂O₂, UV light, or acidic/alkaline conditions, then analyze degradation products via HPLC or LC-MS .
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months and monitor purity changes .
- Radical Scavenger Assays: Add antioxidants (e.g., BHT) to reaction mixtures to identify degradation pathways .
What role does computational modeling play in optimizing this compound for drug design?
Advanced Research Question
- Docking Studies: Screen against target enzymes (e.g., bacterial acps-pptase) using AutoDock Vina to prioritize synthetic targets .
- ADMET Prediction: Use QSAR models to predict solubility, metabolic stability, and toxicity .
- Enantiomeric Analysis: Apply chiral force fields to evaluate configurational impacts on activity, as seen in ferrocene-based benzamides .
How does the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) influence the reactivity of this compound?
Advanced Research Question
- Electrophilic Substitution: Chlorine at the para position directs further substitution in aromatic rings; use NMR to track trifluoromethyl group reactivity .
- Reductive Functionalization: Catalytic hydrogenation or Mn-mediated reductive transamidation can modify nitro or amide groups .
- Comparative Kinetic Studies: Measure reaction rates of halogenated vs. non-halogenated analogues in nucleophilic substitution .
What methodologies are recommended for studying the metabolic pathways of this compound?
Advanced Research Question
- In vitro Metabolism: Incubate with liver microsomes and identify phase I/II metabolites via LC-MS/MS .
- Isotope Labeling: Synthesize -labeled derivatives to trace metabolic fate in animal models .
- CYP450 Inhibition Assays: Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
How can configurational isomerism impact the biological activity of this compound?
Advanced Research Question
- Enantioselective Synthesis: Employ chiral catalysts (e.g., Cp*Co(III)/MPAA) to produce enantiomers and test activity differences .
- Chiral Chromatography: Resolve isomers using Chiralpak columns and correlate configurations with IC₅₀ values .
- Circular Dichroism (CD): Analyze secondary structure interactions in enzyme binding pockets .
What are the best practices for ensuring reproducibility in benzamide derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
